

In-Depth Technical Guide: Amino-PEG8-hydrazide-Boc

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Compound of Interest

Compound Name: Amino-PEG8-hydrazide-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of **Amino-PEG8-hydrazide-Boc**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostics.

Core Properties and Specifications

Amino-PEG8-hydrazide-Boc is a versatile molecule featuring a terminal primary amine and a Boc-protected hydrazide, separated by a hydrophilic eight-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it a valuable tool in the synthesis of complex bioconjugates. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.^{[1][2][3]}

A summary of its key quantitative data is presented below for easy reference.

Property	Value
Molecular Weight	555.67 g/mol [4][5]
Exact Mass	555.3367 g/mol [4]
Chemical Formula	C ₂₄ H ₄₉ N ₃ O ₁₁ [4][5]
CAS Number	1334169-96-8[5]
Purity	Typically >95%
Spacer Arm Length	35.9 Å (30 atoms)[3]
Solubility	Soluble in Methylene chloride, DMAC, and DMSO[3]
Storage	Recommended storage at -20°C[2][3]

Experimental Protocols

The utility of **Amino-PEG8-hydrazide-Boc** lies in its ability to undergo sequential conjugation reactions. The following protocols outline the key experimental procedures for its use.

Protocol 1: Boc Deprotection of the Hydrazide Group

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under mild acidic conditions to yield a reactive hydrazide.

Materials:

- **Amino-PEG8-hydrazide-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Diethyl ether (cold)
- Round-bottom flask

- Magnetic stirrer

Procedure:

- Dissolve the Boc-protected Amino-PEG8-hydrazide in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
- Stir the reaction mixture at room temperature for 1 to 2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
- Upon completion, precipitate the deprotected product by adding the reaction mixture dropwise to cold diethyl ether.
- Collect the precipitate by filtration or centrifugation.
- Wash the product with cold diethyl ether to remove residual TFA and byproducts.
- Dry the final product, the TFA salt of Amino-PEG8-hydrazide, under vacuum.

Protocol 2: Hydrazone Bond Formation

The deprotected hydrazide readily reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is particularly effective for conjugating the PEG linker to oxidized carbohydrates on glycoproteins or other carbonyl-containing molecules.

Materials:

- Deprotected Amino-PEG8-hydrazide (from Protocol 1)
- Aldehyde or ketone-containing molecule
- Reaction buffer (e.g., MES or acetate buffer, pH 5.0-7.0)
- Magnetic stirrer

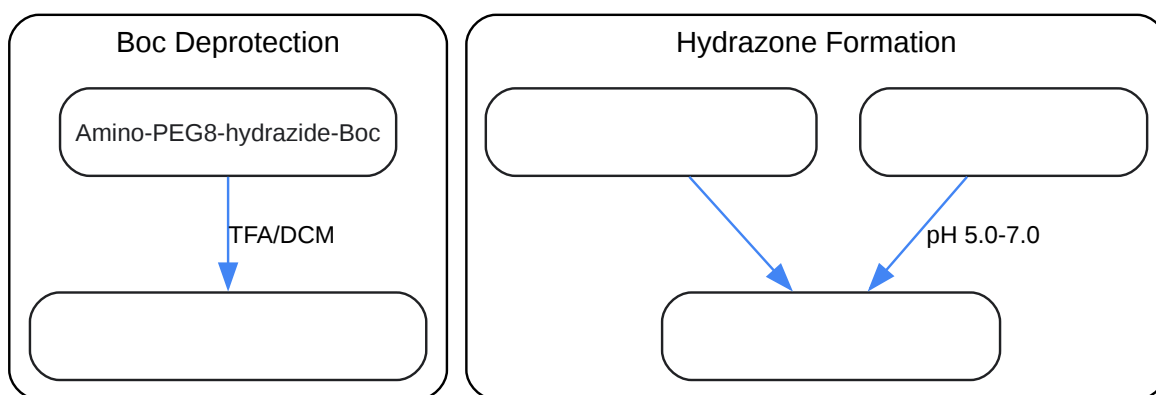
Procedure:

- Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

- Add the deprotected Amino-PEG8-hydrazide to the solution. A slight molar excess of the hydrazide may be used to drive the reaction to completion.
- Allow the reaction to proceed at room temperature for 2 to 4 hours, or overnight if necessary. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- The resulting hydrazone-linked conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials. The hydrazone bond is stable under physiological conditions but can be cleaved under acidic conditions.[3]

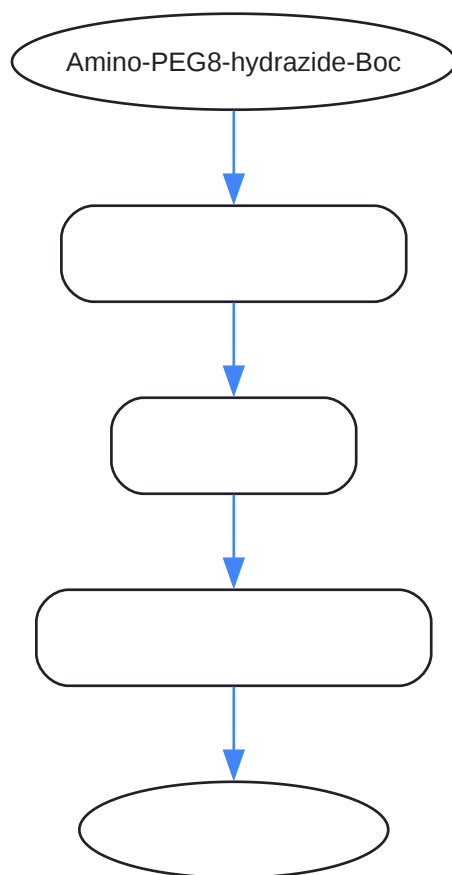
Visualizing the Workflow

The following diagrams illustrate the key reaction pathways involving **Amino-PEG8-hydrazide-Boc**.



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Boc Deprotection and Hydrazone Formation Workflow



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Sequential Conjugation Strategy

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References

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